Forssman antigen pentaose linked to BSA
Description
The Forssman antigen pentaose linked to Bovine Serum Albumin (BSA) is a glycoconjugate comprising the Forssman pentasaccharide (GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) covalently attached to BSA. This construct serves as a critical tool in immunological and glycobiological research, enabling the study of antibody-antigen interactions, vaccine development, and autoimmune responses . The Forssman antigen itself is a heterophile glycolipid first identified in 1911, shared across species, and implicated in immune cross-reactivity and pathogen-host interactions . The BSA-linked form enhances solubility and stability, facilitating its use in ELISA, glycan arrays, and structural studies .
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The α1-3 linkage in Isoforssman pentaose-BSA reduces binding affinity compared to the α1-4 linkage in Forssman pentaose-BSA, as shown in glycan array studies .
- Forssman pentaose-BSA lacks sialic acid (unlike SSEA-4-BSA), making it resistant to neuraminidase digestion .
Immunological Cross-Reactivity and Antibody Binding Profiles
Antibody Recognition Patterns:
- Forssman pentaose-BSA elicits strong IgG and IgM responses, with >95% of human sera containing antibodies targeting this antigen . In contrast, Isoforssman pentaose-BSA shows lower prevalence (<50% reactivity) due to structural differences .
- Blood group B antigen pentaose-BSA is recognized by blood group-specific antibodies (e.g., anti-B), but monoclonal antibodies like Z2A cross-react with Forssman di- and trisaccharides, indicating shared epitopes .
Cross-Reactivity Risks:
Functional Specificity in Protein Interactions
Binding to Viral Proteins:
- The sheep polyomavirus VP1 protein binds Forssman pentaose-BSA with high specificity (Kd ~10 nM) via hydrophobic interactions with terminal αGalNAc and hydrogen bonds with βGalNAc . This interaction is absent in globo-N-tetraose-BSA , which lacks the critical αGalNAc residue .
- Structural studies reveal that Forssman pentaose-BSA occupies a distinct binding site on VP1, separate from sialic acid-binding regions, enabling dual targeting in virological assays .
Enzymatic Sensitivity:
- Forssman pentaose-BSA is resistant to α-N-acetylgalactosaminidase digestion, unlike truncated Forssman antigens (e.g., ceramide trisaccharides in hepatocarcinoma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
